molecular formula C8H10O3 B3031578 2-(Methoxymethoxy)phenol CAS No. 52702-30-4

2-(Methoxymethoxy)phenol

Cat. No. B3031578
CAS RN: 52702-30-4
M. Wt: 154.16 g/mol
InChI Key: PWPUFEWBHCVGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethoxy)phenol, also known as guaiacol glyceryl ether or GGE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. GGE is a colorless liquid with a molecular weight of 198.21 g/mol and a boiling point of 250°C.

Scientific Research Applications

Palladium (II) Complexes and Cytotoxic Studies

Palladium (II) complexes based on Schiff base ligands derived from ortho-vanillin, including 6-Methoxy-2-[(E)-Aryliminomethyl]-phenol, were synthesized for cytotoxic studies. These complexes showed significant anti-proliferative activity on cancerous cell lines, with one complex exhibiting higher effectiveness than cis-platin in inducing apoptotic death in cancerous cells (Faghih et al., 2018).

Nonlinear Optical Material

2-Methoxy-4(phenyliminomethyl)phenol has been identified as a promising nonlinear optical material. Its thermal stability and smaller HOMO-LUMO band gap contribute to its favorable properties for this application (Hijas et al., 2018).

Proxies for Land Plant Biomass

Methoxyphenols, including 2-methoxyphenol and 2,6-dimethoxyphenol, have been used as proxies for terrestrial biomass in studies involving the chemical changes in lignin during hydrothermal alteration. The pyrolysis of these compounds reveals potential for understanding demethylation processes in organic geochemistry (Vane & Abbott, 1999).

Reactivity with Horseradish Peroxidase

Studies on the reactivity of p-methoxyphenol (4-hydroxyanisole) with horseradish peroxidase compound II indicate significant influences by an acid group on the enzyme. This research contributes to understanding enzyme-substrate interactions and kinetics (Dunford & Adeniran, 1986).

Intermolecular Hydrogen Bonding Study

2-Methoxyphenol has been the subject of detailed studies regarding intra- and intermolecular hydrogen bonding. These studies provide insights into the molecular structure and potential applications in chemical physics (Wu & Brutschy, 2004).

Anticancer Activity on Breast Cancer Cells

A Schiff base compound synthesized from vanillin, which includes 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, has been tested for its anticancer activity, particularly in inhibiting T47D breast cancer cells (Sukria et al., 2020).

Photocyclization in Phenolic Compounds

The photocyclization of phenolic, highly congested benzophenones, and benzaldehydes, involving compounds like 2-(methoxymethyl)benzophenones, has been researched for efficient and stereoselective synthesis of complex organic structures (Coll et al., 1992).

Safety and Hazards

The safety data sheet for a related compound, 2-Methoxyphenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Biochemical Analysis

Biochemical Properties

2-(Methoxymethoxy)phenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which allow them to scavenge free radicals and reduce oxidative stress. In biochemical reactions, this compound interacts with enzymes such as peroxidases and oxidases. These enzymes catalyze the oxidation of phenolic compounds, leading to the formation of quinones and other reactive intermediates. The interactions between this compound and these enzymes are crucial for understanding its role in cellular processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are involved in regulating gene expression, cell proliferation, and apoptosis. Additionally, this compound impacts cellular metabolism by altering the levels of reactive oxygen species (ROS) and influencing the activity of antioxidant enzymes . These effects highlight the compound’s potential in modulating cellular functions and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to proteins and enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can be beneficial for reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis. Understanding the dosage effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phenolic compound metabolism. The compound can be metabolized by enzymes such as cytochrome P450s and peroxidases, leading to the formation of reactive intermediates and metabolites . These metabolic pathways are important for understanding the compound’s bioavailability and its potential effects on metabolic flux and metabolite levels. Additionally, the interactions between this compound and cofactors such as NADPH and glutathione play a crucial role in its metabolism and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function and metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(methoxymethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPUFEWBHCVGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438819
Record name Phenol, 2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52702-30-4
Record name Phenol, 2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

110 parts by weight of pyrocatechol is dissolved in 400 parts by weight of benzene. At room temperature there are simultaneously dripped into this solution 101 parts by weight of triethylamine and 81 parts by weight of chloromethyl methyl ether in such a manner that the reaction medium has a weakly alkaline reaction. Subsequently the mixture is heated for an hour under reflux and then allowed to cool. The hydrochloride is removed by suction filtration and the product is washed, dried over Na2SO4, concentrated and distilled in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution 101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethoxy)phenol
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethoxy)phenol
Reactant of Route 3
Reactant of Route 3
2-(Methoxymethoxy)phenol
Reactant of Route 4
Reactant of Route 4
2-(Methoxymethoxy)phenol
Reactant of Route 5
Reactant of Route 5
2-(Methoxymethoxy)phenol
Reactant of Route 6
Reactant of Route 6
2-(Methoxymethoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.